molecular formula C8H5N2NaO2- B11818907 Sodium;5-cyano-3-methylpyridine-2-carboxylate

Sodium;5-cyano-3-methylpyridine-2-carboxylate

Cat. No.: B11818907
M. Wt: 184.13 g/mol
InChI Key: MFFWHMUDOXVYQT-UHFFFAOYSA-M
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Description

Sodium;5-cyano-3-methylpyridine-2-carboxylate: is an organic compound with the molecular formula C8H7N2NaO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;5-cyano-3-methylpyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine-2-carboxylic acid and sodium cyanide.

    Reaction: The carboxylic acid group is converted into a cyano group through a nucleophilic substitution reaction with sodium cyanide.

    Neutralization: The resulting product is then neutralized with sodium hydroxide to form the sodium salt of 5-cyano-3-methylpyridine-2-carboxylate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.

    Temperature and Pressure Control: Precise control of temperature and pressure to optimize the reaction rate and yield.

    Purification: The final product is purified using techniques such as crystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium;5-cyano-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like ammonia (NH3) or amines are commonly used in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or other oxidized derivatives.

    Reduction: Produces amines or other reduced derivatives.

    Substitution: Produces various substituted pyridine derivatives.

Scientific Research Applications

Sodium;5-cyano-3-methylpyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of Sodium;5-cyano-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Sodium;5-cyano-3-methylpyridine-2-carboxylate can be compared with other similar compounds, such as:

    5-Cyano-3-methylpyridine-2-carboxylic acid: Similar structure but lacks the sodium salt form.

    3-Methylpyridine-2-carboxylic acid: Lacks the cyano group, resulting in different chemical properties.

    5-Cyano-2-fluoropyridine: Contains a fluorine atom instead of a methyl group, leading to different reactivity and applications.

Properties

Molecular Formula

C8H5N2NaO2-

Molecular Weight

184.13 g/mol

InChI

InChI=1S/C8H6N2O2.Na/c1-5-2-6(3-9)4-10-7(5)8(11)12;/h2,4H,1H3,(H,11,12);/p-1

InChI Key

MFFWHMUDOXVYQT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CN=C1C(=O)[O-])C#N.[Na]

Origin of Product

United States

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